4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride
CAS No.: 1512-43-2
Cat. No.: VC16056946
Molecular Formula: C13H11FN2O3S
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1512-43-2 |
|---|---|
| Molecular Formula | C13H11FN2O3S |
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | 4-[(4-aminophenyl)carbamoyl]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-1-9(2-8-12)13(17)16-11-5-3-10(15)4-6-11/h1-8H,15H2,(H,16,17) |
| Standard InChI Key | VCUVCQBPCHOVNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)S(=O)(=O)F |
Introduction
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a sulfonyl fluoride group attached to a benzene ring with a carbamoyl group linked to an aminophenyl moiety, confer specific reactivity and biological activity. This compound is classified under sulfonyl fluorides, which are known for their ability to form covalent bonds with nucleophiles, making them valuable in various chemical reactions and biological applications.
Key Structural Features:
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Sulfonyl Fluoride Group: Highly reactive, facilitating nucleophilic substitution reactions.
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Carbamoyl Group: Linked to an aminophenyl moiety, contributing to its biological activity.
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Benzene Ring: Provides a stable backbone for the compound's functional groups.
Synthesis Methods
The synthesis of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with a carbamoylating agent. This multi-step process allows for the optimization of reaction conditions to enhance yield and purity. Industrial production often employs continuous flow reactors to improve efficiency by better controlling temperature and mixing, thereby reducing reaction times and increasing yields.
Biological Activity and Applications
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride exhibits notable biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit serine proteases, which are involved in physiological processes such as inflammation and cancer progression. The compound's ability to selectively bind to specific biological targets offers therapeutic implications in treating diseases characterized by dysregulated protease activity.
Biological Applications:
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Enzyme Inhibition: Specifically targets serine proteases, which are crucial in inflammation and cancer.
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Therapeutic Potential: Offers possibilities for treating diseases related to protease dysregulation.
Interaction Studies
Interaction studies focus on understanding how 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride binds to various enzymes. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to evaluate binding affinity and specificity. These studies are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride, but each has unique properties due to variations in their functional groups.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Contains an aminoethyl group instead of a carbamoyl group | Potentially different biological activity due to structural variation |
| 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride | Features sulfamoyl instead of sulfonyl fluoride | Different reactivity patterns due to sulfamoyl group's properties |
| 4-(carbamoylamino)benzene-1-sulfonyl fluoride | Substituted with a carbamoyl group | May exhibit distinct pharmacological profiles compared to acrylamide derivatives |
The uniqueness of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer specific reactivity and selectivity not present in other similar compounds. This makes it particularly valuable in medicinal chemistry and material science applications.
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